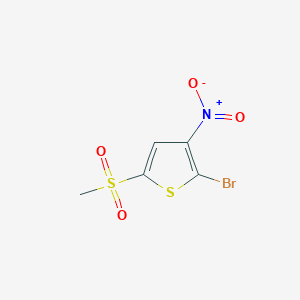

2-Bromo-5-methanesulfonyl-3-nitrothiophene

Übersicht

Beschreibung

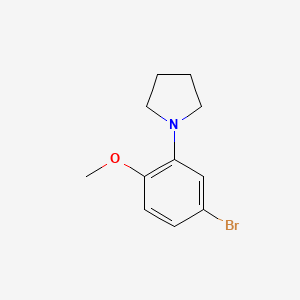

2-Bromo-5-methanesulfonyl-3-nitrothiophene is a chemical compound with the CAS Number: 2160-54-5 . It has a molecular weight of 286.13 . The IUPAC name for this compound is 2-bromo-5-(methylsulfonyl)-3-nitrothiophene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

This compound is a powder . It has a melting point of 155-158 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Bromo-5-methanesulfonyl-3-nitrothiophene and its derivatives have been explored in various synthetic pathways and structural analyses, contributing to the development of new chemical entities with potential pharmacological activities. For instance, the synthesis of thiopyran S,S-dioxide derivatives through a ring-enlargement protocol from 3-nitrothiophene showcases the utility of such compounds in generating sulfur heterocycles, which could be modified further for synthetic or pharmacological applications, including as L-type Ca2+-channel blockers (Bianchi et al., 2009). Moreover, the overall ring-enlargement process leading to ring-fused nitrobenzenes highlights a pathway from nitrothiophenes, expanding the scope of synthetically valuable procedures for constructing benzene rings from such precursors (Bianchi et al., 2005).

Electrosorption and Surface Chemistry

The electrosorption of bromo-nitrothiophene derivatives on gold, studied through surface-enhanced Raman spectroscopy (SERS), reveals insights into the adsorption orientation and interaction sites of these molecules on gold surfaces. This information is pivotal for understanding the electrochemical behavior of thiophene derivatives, which can be applied in developing sensors and catalytic systems (Jbarah, 2021).

Photochemical Studies

The study of photochemical substitution reactions in polyhalogenothiophene and halogenothiazole derivatives provides evidence for the mechanistic pathways involved in the photocleavage of carbon-halogen bonds. This research is fundamental for developing photochemical synthesis methods, offering a scalable and efficient approach for creating aryl derivatives from halothiophenes (D’Auria et al., 2000).

Nucleophilic Substitution and Ionic Liquids

Investigations into the nucleophilic aromatic substitution of nitrothiophenes with amines in room-temperature ionic liquids show that these reactions occur faster compared to conventional solvents. This finding supports the use of ionic liquids as alternative solvents for chemical synthesis, offering benefits in terms of reaction speed and environmental impact (D’Anna et al., 2006).

Electrochemical and Catalytic Properties

The exploration of heteroleptic Ni(II) complexes, incorporating dithiolate-phosphine ligands derived from bromo-nitrothiophene analogues, in electrocatalytic oxygen evolution studies demonstrates the potential of these compounds in catalysis. The findings contribute to the development of efficient and sustainable catalytic systems for energy conversion processes (Anamika et al., 2020).

Safety and Hazards

The safety information for 2-Bromo-5-methanesulfonyl-3-nitrothiophene indicates that it should be stored in a well-ventilated place and the container should be kept tightly closed . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2-bromo-5-methylsulfonyl-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBILLQOENEBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)